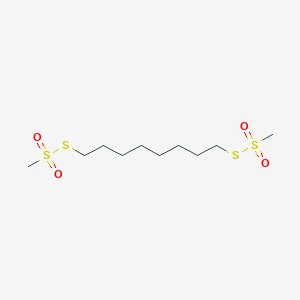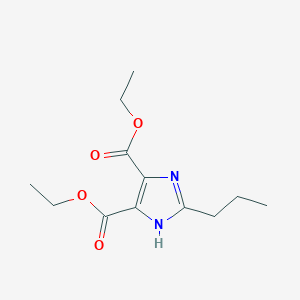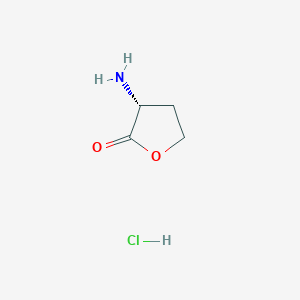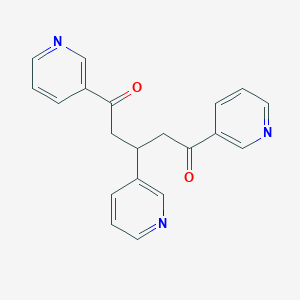
3,4-Di(naphthalen-2-yl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Di(naphthalen-2-yl)thiophene (DNT) is a compound used extensively in scientific research. It is a member of the thiophene family of organic compounds, which are widely used in the field of organic electronics due to their excellent electronic properties. DNT has been shown to exhibit strong fluorescence, making it useful for a variety of applications in materials science and biochemistry.
Mechanism Of Action
The exact mechanism of action of 3,4-Di(naphthalen-2-yl)thiophene is not well understood. However, it is believed that the compound interacts with certain biomolecules in a specific way, leading to changes in their fluorescence properties. This makes 3,4-Di(naphthalen-2-yl)thiophene a useful tool for studying the structure and function of proteins and other biomolecules.
Biochemical And Physiological Effects
3,4-Di(naphthalen-2-yl)thiophene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a useful tool for studying biological systems.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3,4-Di(naphthalen-2-yl)thiophene in laboratory experiments is its strong fluorescence properties. This makes it easy to detect and study biomolecules in a variety of systems. Additionally, 3,4-Di(naphthalen-2-yl)thiophene is relatively easy to synthesize and is commercially available in high purity. One limitation of using 3,4-Di(naphthalen-2-yl)thiophene is that it may not be suitable for certain applications due to its specific fluorescence properties.
Future Directions
There are several potential future directions for research involving 3,4-Di(naphthalen-2-yl)thiophene. One area of interest is the development of new organic electronic devices using 3,4-Di(naphthalen-2-yl)thiophene and other thiophene derivatives. Additionally, 3,4-Di(naphthalen-2-yl)thiophene could be used in the development of new fluorescent probes for studying biological systems. Finally, further research is needed to fully understand the mechanism of action of 3,4-Di(naphthalen-2-yl)thiophene and its potential applications in various fields of science.
Synthesis Methods
There are several methods for synthesizing 3,4-Di(naphthalen-2-yl)thiophene, including Pd-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling reactions. One of the most common methods for synthesizing 3,4-Di(naphthalen-2-yl)thiophene is through the reaction of 2-bromo-1-naphthalene with 2-thiophenylboronic acid in the presence of a palladium catalyst. This method typically yields high purity 3,4-Di(naphthalen-2-yl)thiophene with good yields.
Scientific Research Applications
3,4-Di(naphthalen-2-yl)thiophene has been used extensively in scientific research due to its unique properties. It has been shown to be a useful fluorescent probe for detecting proteins and other biomolecules. Additionally, 3,4-Di(naphthalen-2-yl)thiophene has been used in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.
properties
CAS RN |
100990-31-6 |
|---|---|
Product Name |
3,4-Di(naphthalen-2-yl)thiophene |
Molecular Formula |
C24H16S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3,4-dinaphthalen-2-ylthiophene |
InChI |
InChI=1S/C24H16S/c1-3-7-19-13-21(11-9-17(19)5-1)23-15-25-16-24(23)22-12-10-18-6-2-4-8-20(18)14-22/h1-16H |
InChI Key |
LGIPRZDWDCNVPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC=C3C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC=C3C4=CC5=CC=CC=C5C=C4 |
synonyms |
3,4-DI-NAPHTHALEN-2-YL-THIOPHENE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)
![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)



